molecular formula C11H11NO B8797169 1-(Isoquinolin-1-yl)ethan-1-ol

1-(Isoquinolin-1-yl)ethan-1-ol

Cat. No.: B8797169
M. Wt: 173.21 g/mol
InChI Key: KVPWEPKQZVFAMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Isoquinolin-1-yl)ethan-1-ol is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

1-isoquinolin-1-ylethanol

InChI

InChI=1S/C11H11NO/c1-8(13)11-10-5-3-2-4-9(10)6-7-12-11/h2-8,13H,1H3

InChI Key

KVPWEPKQZVFAMW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CC2=CC=CC=C21)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-Isoquinolin-1-yl-1-(1-trityl-1H-imidazol-4-yl)-ethanol (Intermediate H3) was subjected to TFA: trifluoroacetic acid, Pd/C under hydrogen similar to the catalytic reduction procedure of Method D to remove the trityl group and produced 1-1H-imidazol-4-yl)-isoquinolin-1-yl ethanol (Intermediate H4).
Name
1-Isoquinolin-1-yl-1-(1-trityl-1H-imidazol-4-yl)-ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

1-Acetyl-isoquinoline (2.0 g, 11.7 mmole) is dissolved in 50 ml methanol in a 100 ml one neck round bottom flask at 0° C. The solution is treated portionwise with sodium borohydride (495 mg, 13.1 mmole) and the reaction mixture is stirred for 1 h at 0° C. The volatiles are removed in vacuo and the residue is partitioned between 1×50 ml 1N sodium hydroxide and 4×25 ml dichloromethane. The combined organics are dried over potassium carbonate and are concentrated in vacuo to a pale oil. The crude material is chromatographed over 100 g silica gel (230-400 mesh), eluting with 15% acetone/hexane, while collecting 22 ml fractions. Fractions 23-37 are combined and concentrated to afford 1.99 g (98%) of 1-(1-hydroxyethyl)-isoquinoline.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
one
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
495 mg
Type
reactant
Reaction Step Two

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